molecular formula C11H14N2O4S B13972634 N-methyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide

N-methyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide

Cat. No.: B13972634
M. Wt: 270.31 g/mol
InChI Key: AXOVWQAWEDJUQU-UHFFFAOYSA-N
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Description

N-methyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide is an organic compound with a complex structure that includes a nitro group, an indene moiety, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide typically involves multiple steps. One common method is the direct reductive N-methylation of nitro compounds. This process uses inexpensive and readily available nitro compounds as raw materials, which are then subjected to hydrogenation and methylation processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors and methylating agents such as methyl halides, methanol, dimethyl carbonate, or dimethyl sulfate. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products Formed

Scientific Research Applications

N-methyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-methylated amines and nitro-substituted indene derivatives. Examples include N-methyl-1-(4-nitrophenyl)methanesulfonamide and other nitroindene derivatives .

Uniqueness

What sets N-methyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

N-methyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide

InChI

InChI=1S/C11H14N2O4S/c1-12-18(16,17)7-8-5-9-3-2-4-11(13(14)15)10(9)6-8/h2-4,8,12H,5-7H2,1H3

InChI Key

AXOVWQAWEDJUQU-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1CC2=C(C1)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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